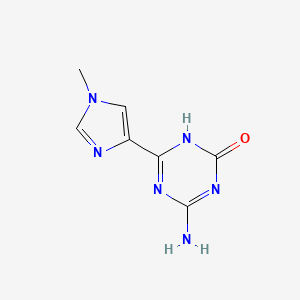![molecular formula C10H19NS B13197788 8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
8-Ethyl-1-thia-4-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction yields the desired spiro compound through a one-pot three-component reaction.
Industrial Production Methods: For industrial production, the method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea . This approach is favored due to its cost-effectiveness and simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
8-Ethyl-1-thia-4-azaspiro[4.5]decane has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-Ethyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells . The compound interacts with cellular pathways that regulate cell death, leading to the selective elimination of cancerous cells.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Known for its use in the synthesis of therapeutic agents.
8-Phenyl-1-thia-4-azaspiro[4.5]decane: Studied for its potential in medicinal chemistry.
Uniqueness: 8-Ethyl-1-thia-4-azaspiro[45]decane stands out due to its unique combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
8-ethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h9,11H,2-8H2,1H3 |
InChI Key |
FUJMITRWCXTGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


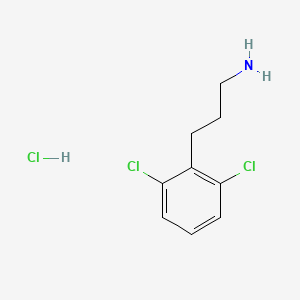
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
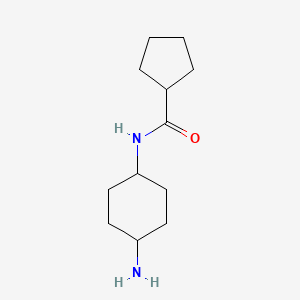
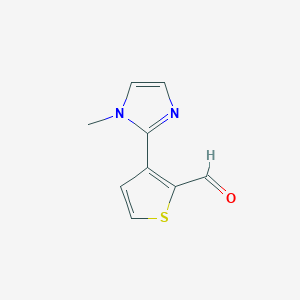
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
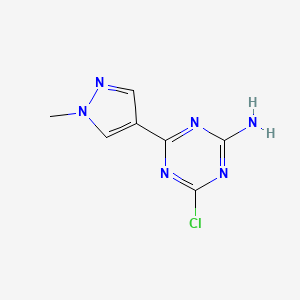
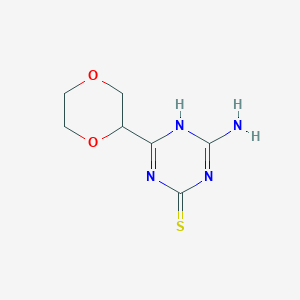
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

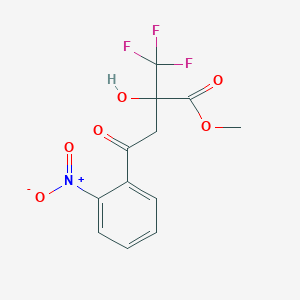
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
